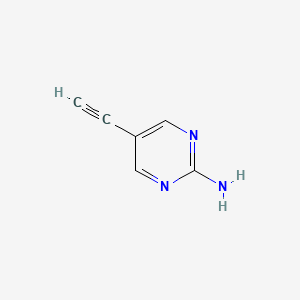

5-Ethynylpyrimidin-2-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-ethynylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-3-8-6(7)9-4-5/h1,3-4H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCOCXUODHDEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Ethynylpyrimidin 2 Amine

Advanced Synthetic Routes to 5-Ethynylpyrimidin-2-amine

The construction of this compound can be approached through two primary strategies: building the pyrimidine (B1678525) core with the functional groups pre-installed or, more commonly, functionalizing a pre-existing pyrimidine ring.

Pyrimidine Core Formation with Ethynyl (B1212043) and Amino Group Introduction

The de novo synthesis of the pyrimidine ring offers a direct route to complex derivatives. General methods for pyrimidine synthesis often involve the condensation of a three-carbon component with an amidine-containing species. organic-chemistry.org For a molecule like this compound, this would theoretically involve a precursor bearing the ethynyl group. One established strategy involves the coupling of acid chlorides with terminal alkynes, which, after subsequent reaction with an amidinium salt, can yield pyrimidine derivatives. organic-chemistry.org This approach allows for the incorporation of the ethynyl group into the core structure from the outset. However, functionalizing an existing pyrimidine core is often more practical and widely employed.

Sonogashira Coupling Procedures for Ethynylpyrimidine Derivatives

The Sonogashira reaction is a cornerstone of modern organic synthesis and the most prevalent method for introducing an ethynyl group onto an aromatic or heteroaromatic ring. nih.gov This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. nih.gov The general mechanism involves the formation of a transient palladium-alkynyl intermediate, which then undergoes reductive elimination to yield the coupled product. nih.gov This reaction is highly efficient for creating carbon-carbon bonds and is fundamental to the synthesis of this compound from halogenated precursors.

Precursor Synthesis and Functional Group Interconversions

The most common and efficient syntheses of this compound begin with a pre-functionalized pyrimidine, typically a halogenated derivative, which then undergoes a cross-coupling reaction.

Synthesis from 2-Amino-5-iodopyrimidine (B74693)

The direct Sonogashira coupling of 2-amino-5-iodopyrimidine with a protected alkyne is a primary route to the target compound. The reaction typically employs trimethylsilylacetylene (B32187) (TMSA) as the alkyne source. The TMS group serves as a protecting group for the terminal alkyne's acidic proton, preventing self-coupling (Glaser coupling) and ensuring a clean reaction. The coupling is catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst, typically copper(I) iodide (CuI), and a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). Following the successful coupling, the silyl (B83357) protecting group is removed under mild basic or fluoride-ion conditions to yield the final product.

Table 1: Representative Conditions for Sonogashira Coupling

| Starting Material | Alkyne Source | Catalyst/Co-catalyst | Base | Solvent | Product |

| 2-Amino-5-iodopyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Tetrahydrofuran (THF) | 2-Amino-5-((trimethylsilyl)ethynyl)pyrimidine |

Utilization of Di-tert-butyl 5-iodopyrimidin-2-ylcarbamate

To avoid potential side reactions or catalyst inhibition involving the free amino group, a protection strategy is often employed. The 2-amino group can be protected as a di-tert-butyl carbamate (B1207046) (di-Boc). This precursor, di-tert-butyl 5-iodopyrimidin-2-ylcarbamate, is then subjected to the Sonogashira coupling reaction under similar conditions as described above. The bulky Boc protecting groups can improve solubility and prevent N-alkylation or other undesired reactions. Once the ethynyl group is successfully installed, the Boc groups are removed using acidic conditions, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to liberate the free amine and afford this compound. This protection-coupling-deprotection sequence provides a robust and often higher-yielding route to the desired product.

Derivatization Strategies of this compound

This compound is a valuable synthon due to its two distinct functional handles: the nucleophilic 2-amino group and the reactive 5-ethynyl group. This allows for selective and sequential modifications to build more complex molecules.

The primary amino group can undergo a variety of chemical transformations. iu.edumdpi.com Common derivatizations include:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation/Arylation: Substitution reactions with alkyl or aryl halides, often under basic conditions or through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, to produce secondary or tertiary amines. mdpi.com

Condensation Reactions: Formation of Schiff bases (imines) by reacting with aldehydes or ketones.

The terminal alkyne is an exceptionally versatile functional group for carbon-carbon and carbon-heteroatom bond formation. Key derivatization strategies include:

Sonogashira Coupling: The ethynyl group can act as the alkyne component in a subsequent Sonogashira reaction, coupling with various aryl, heteroaryl, or vinyl halides to extend the carbon framework.

Azide-Alkyne Cycloaddition: The compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This reaction with organic azides provides a highly efficient and regioselective route to 1,2,3-triazole-substituted pyrimidines.

Mannich Reaction: Reaction with an aldehyde and a secondary amine to form aminomethylated alkynes, known as Mannich bases.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| 2-Amino Group | N-Acylation | Acetyl Chloride | Acetamide |

| 2-Amino Group | Buchwald-Hartwig Amination | Aryl Bromide, Pd-catalyst, Base | N-Aryl Amine |

| 5-Ethynyl Group | Sonogashira Coupling | Aryl Iodide, Pd/Cu catalyst, Base | Disubstituted Alkyne |

| 5-Ethynyl Group | Azide-Alkyne Cycloaddition | Organic Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole |

Click Chemistry Applications for Triazole Conjugation

The terminal alkyne functionality of this compound makes it a valuable substrate for click chemistry, a category of reactions known for being rapid, selective, and high-yielding. nih.gov These reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provide a powerful method for conjugating the pyrimidine scaffold to other molecules, leading to the formation of stable triazole rings.

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. It facilitates the reaction between a terminal alkyne, such as the ethynyl group in this compound, and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is prized for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. The process is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

The CuAAC reaction of this compound with simple azidoalkanes is expected to proceed efficiently, yielding N-alkylated triazole derivatives. In this transformation, the terminal alkyne of the pyrimidine derivative couples with the azide group of the alkane chain in the presence of a copper(I) catalyst. This reaction attaches the pyrimidine core to an aliphatic chain via a stable triazole linker. While specific literature detailing the reaction of this compound with these exact azidoalkanes is not prevalent, the reaction mechanism is well-established for a wide range of terminal alkynes and primary azides. The reaction typically proceeds in a variety of solvents, including mixtures of water with t-butanol or THF, at room temperature.

Table 1: Representative Conditions for CuAAC Reaction

| Parameter | Value/Range | Purpose |

|---|---|---|

| Alkyne | This compound | Substrate |

| Azide | Azidoalkane (e.g., 1-azidohexane) | Coupling Partner |

| Catalyst | CuSO₄·5H₂O (5 mol%) | Copper(II) source |

| Reducing Agent | Sodium Ascorbate (10 mol%) | Reduces Cu(II) to the active Cu(I) catalyst |

| Solvent | tBuOH/H₂O (1:1) | Provides a medium for the reaction |

| Temperature | Room Temperature | Mild reaction condition |

| Reaction Time | 1-24 hours | Duration for reaction completion |

The reaction between this compound and benzylazide via CuAAC serves as a model for attaching aromatic moieties. Benzylazide is a common reagent in click chemistry, and its reaction with terminal alkynes is well-documented. The cycloaddition would result in the formation of 5-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)pyrimidin-2-amine, effectively linking the pyrimidine ring to a benzyl (B1604629) group through the triazole bridge. Studies on similar reactions, such as between benzyl azide and phenylacetylene, show high conversion rates and yields, often exceeding 90%, under standard CuAAC conditions. nih.gov

The amino-yne click reaction is a type of Michael addition where an amine adds across an activated carbon-carbon triple bond. nih.govjenabioscience.com This reaction is particularly noteworthy because it can proceed without a metal catalyst, which is advantageous in biological and materials science applications. jenabioscience.comharvard.edufishersci.com The structure of this compound presents two potential functionalities for this reaction: the 2-amino group and the 5-ethynyl group.

The 2-Amino Group as the Nucleophile : The primary amino group on the pyrimidine ring can act as a nucleophile. If reacted with an electron-deficient alkyne (e.g., an propiolate ester), the amino group would attack the alkyne to form an enamine product. This is a classic amino-yne click reaction.

The 5-Ethynyl Group as the Electrophile : For the ethynyl group to react with another amine, it must be sufficiently activated by an electron-withdrawing group. The pyrimidine ring itself is electron-deficient, which may provide some activation to the attached alkyne, making it susceptible to nucleophilic attack by a primary or secondary amine. This catalyst-free approach is used for creating polymers and hydrogels. researchgate.netmdpi.com

These reactions are stereoselective, typically yielding the E-isomer of the resulting β-aminoacrylate or enamine product. mdpi.com Their catalyst-free nature and the ubiquity of amines make them a powerful tool in materials science and bioconjugation. nih.govjenabioscience.com

The ethynyl group is a key functional handle for bioconjugation, allowing for the attachment of the pyrimidine moiety to biomolecules. While direct applications of this compound in bioconjugation are not extensively documented, closely related ethynyl-substituted pyrimidine nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyluridine (B57126) (EU), are widely used for labeling nascent DNA and RNA, respectively. nih.govjenabioscience.com

In a typical application, EdU, an analog of thymidine (B127349), is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. harvard.eduqmul.ac.uk The ethynyl group of the incorporated EdU then serves as a handle for a subsequent click reaction with a fluorescently-labeled azide (e.g., Alexa Fluor 488 azide). researchgate.netqmul.ac.uk This CuAAC reaction covalently attaches the fluorescent probe to the newly synthesized DNA, allowing for sensitive and specific detection via fluorescence microscopy or flow cytometry. harvard.eduthermofisher.com This method is a powerful alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation, better preserves cell morphology, and allows for multiplexing with other fluorescent labels. harvard.edufishersci.com The success of EdU highlights the utility of the ethynyl-pyrimidine scaffold in creating probes for labeling and visualizing biological processes in living systems. nih.govbiosynth.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Nucleophilic Substitution Reactions

The 2-amino group of this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. This allows it to participate in nucleophilic substitution reactions where it attacks an electrophilic center, displacing a leaving group.

For instance, the amino group can react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).

N-Alkylation : Reaction with an alkyl halide in the presence of a base would lead to the formation of a secondary amine, with an alkyl group attached to the nitrogen. The reaction proceeds via an SN2 mechanism, where the amino group attacks the electrophilic carbon of the alkyl halide.

N-Acylation : Reaction with an acyl chloride or an acid anhydride (B1165640) results in the formation of an amide. This reaction is typically rapid and results in the N-acylated pyrimidine derivative.

The reactivity of the amino group is influenced by the electron-withdrawing nature of the pyrimidine ring, which can decrease its basicity and nucleophilicity compared to a simple alkylamine. However, it remains sufficiently nucleophilic to react with a range of common electrophiles, providing a route to synthesize a variety of N-substituted 5-ethynylpyrimidine (B139185) derivatives.

Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds. The terminal alkyne and the potential for modification of the pyrimidine ring make it a versatile partner in these reactions.

Sonogashira Coupling: The terminal ethynyl group is readily employed in Sonogashira coupling reactions to form substituted alkynes. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govnih.gov The reactivity of ethynylpyrimidines in such transformations allows for the direct attachment of various aryl, heteroaryl, or vinyl substituents to the C-5 position, significantly expanding the molecular diversity accessible from this building block. nih.gov

Buchwald-Hartwig Amination: The primary amino group at the C-2 position can undergo N-arylation or N-alkylation via the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction enables the formation of a C-N bond between the pyrimidine scaffold and a wide range of aryl, heteroaryl, or vinyl halides and triflates. nih.govacsgcipr.orgbeilstein-journals.org This transformation is crucial for synthesizing libraries of N-substituted 2-aminopyrimidines, a common scaffold in many biologically active compounds. nih.gov

Suzuki-Miyaura Coupling: While the parent molecule does not have a leaving group for direct Suzuki coupling, halogenated derivatives of this compound would be excellent substrates. For instance, introduction of a chlorine or bromine atom at the C-4 or C-6 position of the pyrimidine ring would enable subsequent Suzuki-Miyaura coupling. This reaction would involve a palladium catalyst to couple the halo-pyrimidine with a variety of boronic acids or esters, providing a powerful method for introducing aryl or heteroaryl substituents onto the pyrimidine core. mdpi.comnih.govmdpi.com This two-step strategy (halogenation followed by Suzuki coupling) is a common and effective approach in pyrimidine chemistry to build complex scaffolds. nih.gov

| Cross-Coupling Reaction | Reactive Site on this compound | Coupling Partner | Typical Catalyst System | Resulting Bond |

| Sonogashira Coupling | Terminal Ethynyl Group (-C≡CH) | Aryl/Vinyl Halides | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | C(sp)-C(sp²) |

| Buchwald-Hartwig Amination | 2-Amino Group (-NH₂) | Aryl/Vinyl Halides or Triflates | Pd catalyst, Phosphine Ligand (e.g., Xantphos) | C(aryl)-N |

| Suzuki-Miyaura Coupling | Halogenated Pyrimidine Ring (e.g., C-4/C-6) | Aryl/Heteroaryl Boronic Acids | Pd catalyst (e.g., Pd(dppf)Cl₂) | C(aryl)-C(aryl) |

Formation of Schiff Bases and Mannich Bases for Novel Derivatives

The 2-amino group of this compound serves as a key functional handle for the synthesis of novel derivatives through condensation reactions, notably forming Schiff bases and subsequently Mannich bases.

Schiff Base Formation: Primary amines readily undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. The reaction of this compound with a variety of substituted aromatic or aliphatic aldehydes, typically under mild acidic catalysis in a suitable solvent like ethanol, yields the corresponding N-((5-ethynylpyrimidin-2-yl)imino)methyl derivatives. niscpr.res.inresearchgate.net This reaction is a straightforward and efficient method for introducing a wide array of substituents, thereby modulating the steric and electronic properties of the parent molecule. egranth.ac.inresearchgate.net

General Reaction for Schiff Base Formation:

This compound + R-CHO ---(H⁺, Ethanol)→ 5-Ethynyl-N-(R-benzylidene)pyrimidin-2-amine + H₂O

Mannich Base Formation: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine, resulting in an aminoalkylated product known as a Mannich base. oarjbp.comsustech.edu The derivatives of this compound can be utilized in Mannich reactions in several ways. The amino group itself can act as the amine component. Alternatively, Schiff bases derived from this compound can be further functionalized, or the pyrimidine ring itself might provide an active hydrogen under certain conditions, leading to the formation of complex, polyfunctional molecules. researchgate.net These reactions are valuable for creating novel scaffolds with potential biological activities.

| Derivative Type | Key Reactants | General Conditions | Key Functional Group Formed |

| Schiff Base | This compound, Aldehyde (R-CHO) | Ethanol, Catalytic Acetic Acid, Reflux | Imine (-N=CH-R) |

| Mannich Base | Substrate (with active H), Formaldehyde, Amine | Varies (often acidic or basic conditions) | β-Amino-ketone or related structure |

Chemical Building Blocks and Intermediate Roles

This compound is a quintessential example of a chemical building block, a relatively simple molecule that can be used in the synthesis of more complex, often biologically active, compounds. bldpharm.com Its utility stems from the presence of three distinct and reactive functional moieties: the pyrimidine ring, the amino group, and the ethynyl group.

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors. nih.govnih.gov This core structure often acts as a hinge-binding motif, interacting with the backbone of protein kinases. researchgate.netdntb.gov.ua The presence of the ethynyl group at the C-5 position provides a reactive handle for diversification. Using reactions like the Sonogashira coupling, chemists can append various groups to this position to probe interactions with the solvent-exposed regions of an enzyme's active site, a common strategy in drug design. mdpi.com

For example, in the development of inhibitors for kinases such as Polo-like kinase 4 (PLK4) or Phosphoinositide 3-kinase (PI3K), synthetic strategies often begin with a functionalized 2-aminopyrimidine core. mdpi.comnih.gov The synthesis of complex heterocyclic systems, such as thienopyrimidines, often starts from aminopyrimidine precursors. mdpi.com this compound is an ideal starting material for such endeavors, providing a direct route to novel compounds for screening in drug discovery programs. Its role as an intermediate allows for the systematic and modular construction of compound libraries aimed at specific biological targets. nih.govnih.gov

Biological Activities and Medicinal Chemistry Research

Investigation of Anticancer Activities

Derivatives of 2-aminopyrimidine (B69317) have demonstrated a wide spectrum of anticancer activities across various cancer cell lines. researchgate.net These compounds have been the focus of extensive research to understand their mechanisms of action and to optimize their therapeutic potential.

Mechanisms of Action in Cancer Cell Lines

The anticancer effects of 2-aminopyrimidine derivatives are attributed to several well-defined cellular and molecular mechanisms. These include the ability to halt the proliferation of cancer cells by inducing cell cycle arrest and programmed cell death, preventing metastasis by inhibiting cell migration, interfering with crucial cell signaling pathways, and disrupting the cytoskeleton.

A primary mechanism by which aminopyrimidine compounds exert their anticancer effects is by disrupting the normal progression of the cell cycle and inducing apoptosis (programmed cell death). nih.gov

Studies on various derivatives have shown they can arrest the cell cycle at different phases. For instance, a novel 2-aminopyrimidine derivative of ursolic acid, compound 7b , was found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. rsc.org Other pyrimidine (B1678525) derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.govnih.govnih.gov This arrest prevents cancer cells from dividing and proliferating. For example, compound 17 , a 2,6-dimethyl-4-aminopyrimidine derivative, was shown to induce G2/M phase arrest. nih.gov Similarly, certain 6-amino-5-cyano-2-thiopyrimidine derivatives and fused benzo[h]chromeno[2,3-d]pyrimidines also arrest the cell cycle, often at the G2/M checkpoint. nih.govmdpi.com

Following cell cycle arrest, these compounds often trigger apoptosis. The ursolic acid derivative 7b was shown to initiate a mitochondrial-related apoptotic cascade, marked by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases. rsc.org The induction of apoptosis is a critical endpoint for anticancer therapies, and various aminopyrimidine derivatives have been shown to effectively activate this process. nih.govrsc.org For example, a study on aminopyrimidine-2,4-diones reported a significant increase in both early and total apoptosis in treated cells. nih.gov

| Compound Class | Specific Derivative | Effect | Cancer Cell Line(s) | Reference |

|---|---|---|---|---|

| Ursolic Acid-Aminopyrimidine Hybrid | Compound 7b | S Phase Arrest & Mitochondrial Apoptosis | MCF-7 | rsc.org |

| 2,6-dimethyl-4-aminopyrimidine | Compound 17 | G2/M Phase Arrest & Apoptosis | Various | nih.gov |

| Aminopyrimidine-2,4-dione | Compound 7 | G2/M Phase Arrest & Apoptosis | Not Specified | nih.gov |

| Pyrido[2,3-d]pyrimidine | Compound 4 | G1 Phase Arrest & Apoptosis | MCF-7 | rsc.org |

The ability of cancer cells to migrate is fundamental to invasion and metastasis. Several studies have demonstrated that derivatives of the aminopyrimidine scaffold can inhibit this process. A series of hybrids combining 2,4-diaminopyrimidine (B92962) and arylthiazole were designed and showed excellent inhibitory activities against the migration of MDA-MB-231 triple-negative breast cancer cells. nih.gov Furthermore, the ursolic acid-aminopyrimidine derivative 7b was also shown to effectively inhibit the migration of MCF-7 cells, suggesting that this class of compounds could play a role in preventing metastasis. rsc.org

Cancer cell growth and survival are often driven by the aberrant activation of key signal transduction pathways. The 2-aminopyrimidine scaffold has proven to be a versatile template for designing inhibitors that target these pathways.

Notably, research has shown that a single compound can simultaneously target multiple pathways. For example, Western blot analysis revealed that the ursolic acid-aminopyrimidine hybrid 7b could concurrently suppress both the RAS/Raf/MEK/ERK and the PI3K/AKT/mTOR signaling pathways in MCF-7 cells. rsc.org The suppression of these pathways is believed to be a key factor in the compound's ability to induce apoptosis. rsc.org

The PI3K/AKT/mTOR pathway, in particular, has been a major focus for inhibitors based on pyrimidine structures. mdpi.com Structurally novel and potent PI3K/mTOR dual inhibitors have been identified from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. nih.govresearchgate.net One such compound, Apitolisib, which features a 2-aminopyrimidine core, is an effective and selective inhibitor of Class I PI3K and mTOR. nih.gov

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, structure, and transport. Disrupting their dynamics is a clinically validated anticancer strategy. Certain 2-aminopyrimidine derivatives have been developed as tubulin polymerization inhibitors. nih.gov

A study focused on new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives found that they exhibited potent antiproliferative activities against several human cancer cell lines. nih.gov The mechanism of action for the lead compound 17 was confirmed to be the effective inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Understanding the structure-activity relationship (SAR) is crucial for optimizing the anticancer potency of 2-aminopyrimidine derivatives. nih.gov SAR studies explore how different chemical substitutions on the pyrimidine ring and its associated functional groups influence biological activity.

For a series of aminopyrimidine derivatives structurally related to a hit compound, RDS 3442 , it was found that substitutions at position 6 of the pyrimidine core and on the 2-aniline ring were critical. nih.gov The introduction of an N-benzyl group on the aniline (B41778) residue, as seen in compound 2a , resulted in a 4- to 13-fold increase in activity compared to the original hit. nih.gov This suggests that adding a bulky aromatic group at this position enhances potency. researchgate.net

In another study on hybrids of 2,4-diaminopyrimidine and arylthiazole, SAR analysis provided insights into optimizing antiproliferative and anti-migration activities. nih.gov Similarly, for 2-aminopyrimidine derivatives designed as Wnt signaling pathway inhibitors, decorating the pyrimidine core led to compounds with improved physicochemical profiles and comparable activity to the initial hits. nih.gov These studies collectively demonstrate that the anticancer efficacy of the 2-aminopyrimidine scaffold can be finely tuned through strategic chemical modifications. researchgate.net

Role as a Lead Compound or Scaffold in Drug Discovery

In the field of drug discovery, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The pyrimidine nucleus, a core component of 5-Ethynylpyrimidin-2-amine, is widely recognized as such a scaffold. nih.gov Its significance is well-established in medicinal chemistry, with pyrimidine derivatives drawing considerable attention for their potential therapeutic properties. nih.gov

The 2-aminopyrimidine structure, in particular, serves as a crucial starting point for the synthesis of various kinase inhibitors. nih.govnih.gov Medicinal chemists utilize this core by applying strategies like scaffold hopping to design novel compounds with high potency and selectivity. nih.gov For example, a series of potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy, was developed using an aminopyrimidine core. nih.gov This approach led to the discovery of compounds with high inhibitory activity and favorable drug-like properties. nih.gov The versatility of the pyrimidine scaffold allows for systematic structural modifications to optimize interactions with specific biological targets, making it a cornerstone in the development of new anticancer agents. nih.govnih.govresearchgate.net

Enzyme Inhibition Studies

The primary therapeutic interest in this compound and its derivatives lies in their ability to inhibit specific enzymes involved in disease pathways. Extensive research has been conducted, particularly in the areas of kinase and β-glucuronidase inhibition.

Kinase Inhibition Research

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. nih.gov Consequently, the development of drugs targeting protein kinases has become a major focus in cancer research. nih.gov

The pyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors. nih.govnih.gov Its structure is a bioisostere of the adenine (B156593) ring of ATP, which allows pyrimidine-based molecules to effectively compete with ATP for binding in the kinase active site, specifically interacting with the hinge region. rsc.orgnih.gov This mimicry is a key strategy in the design of potent kinase inhibitors. nih.gov

Numerous approved anticancer drugs and clinical candidates incorporate the pyrimidine framework. nih.govnih.govfrontiersin.org These molecules have shown efficacy against a range of cancers by targeting kinases that are crucial for tumor cell proliferation, angiogenesis, and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora kinases. researchgate.netfrontiersin.org The development of dual-target kinase inhibitors based on the pyrimidine scaffold is also an area of active investigation, aiming to create more effective medicines with improved safety profiles. nih.gov

The versatility of the 2-aminopyrimidine scaffold has been leveraged to design inhibitors against specific, high-value kinase targets.

BCR::ABL1: The fusion protein BCR-Abl is a constitutively active tyrosine kinase that is the causative agent in more than 90% of Chronic Myelogenous Leukemia (CML) cases. wikipedia.org Tyrosine kinase inhibitors (TKIs) are the first-line treatment for CML. wikipedia.org The 2-aminopyrimidine core is a key structural element in several BCR-Abl inhibitors, including the groundbreaking drug imatinib (B729). nih.gov Building on this foundation, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized and evaluated as Bcr-Abl inhibitors, with some compounds showing activity comparable to imatinib. nih.gov

MEK1 Kinase: Mitogen-activated protein kinase kinase 1 (MEK1) and its homolog MEK2 are central components of the MAPK/ERK signaling pathway, which is frequently overactive in many cancers. nih.govmdpi.com MEK1/2 have a unique structural feature: a binding pocket adjacent to the ATP site that allows for the development of highly selective, non-ATP-competitive allosteric inhibitors. nih.gov These inhibitors lock the kinase in an inactive conformation. nih.govmdpi.com Research has explored pyrimidine-based structures in the development of MEK1/2 inhibitors. medchemexpress.com

Table 1: Examples of Pyrimidine-Based Kinase Inhibitors and Their Targets

| Compound Class | Target Kinase | Therapeutic Area | Citation(s) |

|---|---|---|---|

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Cancer | nih.gov |

| 2-substituted aniline pyrimidine derivatives | Mer, c-Met | Cancer | nih.govmdpi.com |

| N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives | Bcr-Abl | Chronic Myelogenous Leukemia (CML) | nih.gov |

| Aminopyrimidine core derivatives | PLK4 | Cancer | nih.gov |

Beyond traditional enzyme inhibition, advanced strategies are being employed that leverage the 2-aminopyrimidine scaffold.

Allosteric Modulation: This approach involves molecules that bind to a site on the enzyme distinct from the active site (an allosteric site), modifying the enzyme's activity. nih.gov This is a promising strategy for developing drugs with higher selectivity and safety. mdpi.com Allosteric inhibition is particularly well-established for MEK1/2 kinases, where inhibitors bind to a specific pocket that locks the enzyme in an inactive state. nih.govmdpi.com Pyrimidine-containing molecules have been successfully developed as allosteric modulators for various receptors and enzymes. nih.govnih.gov

Targeted Protein Degradation (TPD): TPD has emerged as a powerful therapeutic modality to address limitations of conventional inhibitors, such as drug resistance. nih.gov One prominent TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs). researchgate.net PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com This strategy has been applied to BCR-Abl, where pyrimidine-containing small molecule degraders were shown to induce the degradation of the BCR-Abl protein, offering a potential way to overcome imatinib resistance. nih.gov These degraders were found to reduce levels of BCR-Abl and related SRC proteins in CML cell lines in a manner dependent on the ubiquitin-proteasome pathway. nih.gov

Other Biological Activities and Therapeutic Potential of this compound and Its Derivatives

The structural motif of this compound has been explored for a variety of other potential therapeutic applications, leveraging the diverse biological activities associated with the pyrimidine core. Research into its derivatives has suggested potential roles in managing hypertension, viral infections, inflammation, pain, and even neurological disorders.

Antihypertensive Properties

While specific studies focusing exclusively on the antihypertensive effects of this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been a subject of investigation for cardiovascular applications. nih.govresearchgate.net A number of pyrimidine-based compounds have been synthesized and evaluated for their potential to lower blood pressure. nih.gov

The proposed mechanisms of action for the antihypertensive effects of certain pyrimidine derivatives include calcium channel blockade. researchgate.net For instance, some synthesized pyrimidine derivatives have demonstrated the ability to induce relaxation in aortic preparations, a characteristic feature of calcium channel blockers. researchgate.net Furthermore, studies on select pyrimidine compounds have indicated an ability to decrease the mean arterial blood pressure in animal models. researchgate.net Another investigated mechanism involves the activation of endothelial nitric oxide synthase (eNOS), which plays a crucial role in vasodilation. researchgate.net

It is important to note that these findings relate to the broader family of pyrimidine derivatives, and further research is required to determine if this compound or its close analogs share these antihypertensive properties.

Antiviral Applications (e.g., HSV-1, HIV-1)

The antiviral potential of nucleoside analogs incorporating the 5-ethynylpyrimidine (B139185) scaffold has been a significant area of research. These compounds have shown inhibitory activity against various viruses, most notably Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).

Analogs of 5-ethynylpyrimidine, particularly in the form of 2'-deoxyribonucleosides, have demonstrated notable anti-HSV-1 activity. The potency of these ethynyl-substituted pyrimidinone nucleosides is comparable to other 5-substituted analogs in cell culture studies. The mechanism of action for these types of nucleoside analogs often involves phosphorylation by viral thymidine (B127349) kinase, followed by incorporation into the viral DNA, leading to chain termination and inhibition of viral replication.

The ethynyl (B1212043) group at the 4'-position of nucleoside analogs has been shown to confer potent anti-HIV-1 activity. nih.gov These 4'-ethynyl nucleoside analogs are effective against wild-type HIV-1 and, significantly, against various multidrug-resistant strains. nih.gov Their mechanism of action is consistent with that of nucleoside reverse transcriptase inhibitors (NRTIs), where they act as chain terminators of viral DNA synthesis. nih.gov The introduction of the ethynyl moiety can enhance the binding affinity of the compound to the viral reverse transcriptase.

| Virus | Compound Class | Mechanism of Action | Key Findings |

| HSV-1 | 5-Ethynyl-2'-deoxyribonucleoside analogs | Inhibition of viral DNA synthesis | Potent activity in cell culture |

| HIV-1 | 4'-Ethynyl nucleoside analogs | Reverse transcriptase inhibition (chain termination) | Potent activity against wild-type and multidrug-resistant strains nih.gov |

Anti-inflammatory and Analgesic Properties

The pyrimidine scaffold is a common feature in many compounds investigated for their anti-inflammatory and analgesic properties. nih.govmdpi.comproquest.comnih.gov While direct studies on this compound are limited, the general class of pyrimidine derivatives has shown promise in this area.

The primary mechanism by which many pyrimidine derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.gov COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by synthesizing prostaglandins. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com

In addition to COX inhibition, some pyrimidine derivatives have been reported to possess analgesic properties, as demonstrated in various animal models of pain. nih.govglobalresearchonline.net The analgesic effects are often linked to their anti-inflammatory activity, as the reduction in inflammatory mediators can lead to a decrease in pain signaling.

| Activity | General Mechanism for Pyrimidine Derivatives | Supporting Evidence |

| Anti-inflammatory | Inhibition of COX-2 enzyme mdpi.comnih.gov | Numerous synthesized pyrimidine derivatives show significant anti-inflammatory effects in preclinical models. nih.govproquest.com |

| Analgesic | Reduction of inflammatory mediators leading to decreased pain signaling globalresearchonline.net | Several pyrimidine derivatives have demonstrated significant analgesic activity in animal studies. nih.govglobalresearchonline.net |

Potential in Neurological Disorders

The exploration of pyrimidine-based compounds and other structurally related nitrogen-containing heterocycles in the context of neurological disorders is an emerging area of research. Although specific investigations into this compound for neurological applications are not well-documented, the chemical scaffolds of related molecules have been studied for their potential in diagnosing and treating neurodegenerative diseases.

For instance, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed as potential imaging agents for detecting α-synuclein aggregates, which are pathological hallmarks of Parkinson's disease. nih.govresearchgate.net These compounds are designed to cross the blood-brain barrier and bind with high affinity to these protein aggregates, enabling their visualization through techniques like Positron Emission Tomography (PET). nih.govresearchgate.net

In the realm of Alzheimer's disease, certain pyridine (B92270) amine derivatives have been investigated for their ability to inhibit the aggregation of amyloid-β (Aβ) peptide, a key event in the disease's pathogenesis. nih.gov These compounds have shown potential in reducing Aβ-induced toxicity in preclinical models. nih.gov

While these examples involve pyridine and quinoline (B57606) rings rather than a pyrimidine ring, they highlight the potential of nitrogen-containing aromatic heterocycles to interact with targets relevant to neurological disorders. The structural and electronic properties of this compound could warrant future investigations into its potential utility in this therapeutic area.

Preclinical and in Vivo Studies

Evaluation in Animal Models of Disease

There is currently no publicly available scientific literature that describes the evaluation of 5-Ethynylpyrimidin-2-amine in any animal models of disease. Searches for in vivo studies investigating the therapeutic potential of this compound did not yield any relevant results.

Pharmacokinetic and Pharmacodynamic Investigations

Information regarding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is not available in the public domain. A comprehensive search for studies detailing the absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as the mechanism of action and target engagement of this compound in preclinical models, did not return any specific data.

Assessment of Efficacy and Safety in Preclinical Models

Due to the lack of preclinical studies, there is no available information on the efficacy or safety of this compound in any preclinical models. Consequently, no data tables on efficacy, safety, or related research findings can be provided.

It is important to note that while research exists for various derivatives of pyrimidine (B1678525) and other related heterocyclic compounds, the specific data for this compound is not present in the accessible scientific literature at this time.

Computational and Theoretical Chemistry in Research

Molecular Docking Studies for Target Binding

Currently, specific molecular docking studies for 5-Ethynylpyrimidin-2-amine are not detailed in available research. Docking studies are typically performed on the final derivatives of this compound to elucidate their binding modes within the active sites of target proteins, such as Aurora kinases. For instance, derivatives of this compound have been investigated as inhibitors of Aurora kinases, and molecular docking is a crucial part of understanding their structure-activity relationships. These studies, however, focus on the entire inhibitor molecule rather than the this compound fragment alone.

ADME and Toxicity Prediction

There is no specific data available in the reviewed literature regarding the in silico prediction of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties of this compound. Such predictive studies are vital in the early stages of drug discovery to assess the druglikeness of a compound. While these analyses are likely performed in private-sector research and development on derivatives of this compound, the results for the parent compound are not published.

Density Functional Theory (DFT) Calculations

While comprehensive Density Functional Theory (DFT) studies on this compound are not readily found, a patent for protein kinase inhibitors mentions the use of DFT-B3LYP calculations for a related compound, n-cyclopropyl-5-ethynylpyrimidin-2-amine. google.com DFT calculations are a powerful tool for understanding the electronic structure, geometry, and reactivity of molecules. For a molecule like this compound, DFT could be used to determine optimized geometry, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, which are valuable for predicting its chemical behavior and interaction with biological targets.

In Silico Studies for Enzyme Inhibition Mechanisms

Specific in silico studies detailing the enzyme inhibition mechanisms of this compound are not available. This compound serves as a precursor in the synthesis of potent enzyme inhibitors. acs.orggoogle.com The in silico mechanistic studies are therefore directed at the final inhibitor products. For example, derivatives of this compound are incorporated into larger molecules designed to inhibit kinases, and computational methods are then used to explore how these larger molecules interact with and inhibit the target enzyme. acs.org

Artificial Neural Network Applications in Activity Prediction

There is no information available in the scientific literature regarding the application of artificial neural networks (ANNs) for predicting the biological activity of this compound. ANNs are powerful machine learning models that can be trained on datasets of known compounds and their activities to predict the activity of new, untested molecules. While this is a common approach in modern drug discovery, its specific application to this compound has not been reported.

Future Directions and Emerging Research Areas

Development of Novel Analogs and Derivatives

The development of novel analogs from the pyrimidin-2-amine core is a key area of research aimed at discovering compounds with improved efficacy and target specificity. researchgate.netgsconlinepress.com A common strategy involves modifying the core structure to enhance interactions with the target protein's binding site. nih.gov

Researchers have successfully synthesized and evaluated numerous derivatives by introducing different substituents onto the pyrimidine (B1678525) ring and the amine group. For instance, a series of novel Polo-like kinase 4 (PLK4) inhibitors with an aminopyrimidine core was developed using a scaffold hopping strategy. nih.gov This led to the identification of compound 8h , which demonstrated significantly high PLK4 inhibitory activity (IC50 = 0.0067 μM). nih.gov The synthesis of these derivatives often involves multi-step reactions, including nucleophilic substitution and coupling reactions like the Buchwald–Hartwig and Suzuki–Miyaura reactions. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogs. nih.govmdpi.com By systematically altering different parts of the molecule, researchers can determine which chemical groups are essential for biological activity. For example, in the development of PLK4 inhibitors, it was found that introducing hydrophilic heterocycles into a specific region of the molecule could significantly influence its activity. nih.gov Similarly, the discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinase 2 (Mnk2) highlighted the importance of the thiazole-2(3H)-one moiety for inhibitory action. nih.gov

The table below summarizes some of the developed pyrimidin-2-amine derivatives and their observed biological activities.

| Derivative Class | Example Compound | Target | Key Findings | Reference |

| Aminopyrimidine Core Inhibitors | Compound 8h | PLK4 | High inhibitory activity (IC50 = 0.0067 μM) and good plasma stability. nih.gov | nih.gov |

| Phenylpyrazolo[3,4-d]pyrimidines | Compound 5i | EGFR/VGFR-2 | Potent dual inhibitor, induced apoptosis and cell cycle arrest in cancer cells. mdpi.com | mdpi.com |

| Thiazolo[4,5-d]pyrimidines | Compound 3b | Cancer Cell Lines | Most active among a series of newly synthesized compounds against various cancer cell lines. mdpi.com | mdpi.com |

| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amines | Compound H63 | CDK12 | Identified as a potent inhibitor of CDK12 with excellent anti-esophageal squamous cell carcinoma activity. nih.gov | nih.gov |

| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-ones | Not specified | Mnk2 | Several derivatives demonstrated very potent Mnk2 inhibitory activity. nih.gov | nih.gov |

Exploration of New Biological Targets and Mechanisms

While initial research may focus on a specific target, the pyrimidine scaffold's versatility allows its derivatives to interact with a wide range of biological molecules. mdpi.com Consequently, a significant area of emerging research is the exploration of new biological targets and the elucidation of novel mechanisms of action for 5-Ethynylpyrimidin-2-amine derivatives.

Recent studies have identified several kinases as targets for aminopyrimidine-based compounds. These include:

Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to various cancers. nih.gov Novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors. nih.gov

MAPK-interacting kinase 2 (Mnk2): The phosphorylation of eIF4E by Mnks is crucial for tumorigenesis, making Mnk2 a novel anticancer therapeutic target. nih.gov

Cyclin-dependent kinase 12 (CDK12): This kinase has been identified as a prognostic indicator for esophageal squamous cell carcinoma (ESCC), and inhibitors based on a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold are being developed. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VGFR-2): Phenylpyrazolo[3,4-d]pyrimidine-based analogs have been shown to be potent dual inhibitors of these key cancer targets. mdpi.com

Beyond kinases, research is expanding to other target classes. For example, some pyrimidine derivatives have been evaluated as β-glucuronidase inhibitors, an enzyme associated with conditions like colon cancer and urinary tract infections. nih.gov The identification of new targets often involves screening compound libraries against panels of enzymes or cell lines, followed by mechanistic studies to understand how the compound exerts its effect. nih.govmdpi.com These studies may reveal that a compound can induce apoptosis, cause cell cycle arrest, or interfere with critical signaling pathways in cancer cells. mdpi.com

Advanced Drug Delivery Systems

To enhance the therapeutic efficacy of pyrimidine-based drugs, researchers are exploring advanced drug delivery systems. These systems aim to improve drug solubility, stability, and bioavailability, while enabling targeted delivery to specific tissues or cells, thereby minimizing off-target effects. nih.gov

Nanoparticles are a major focus in this area, offering a versatile platform for drug delivery. nih.govmdpi.com Various types of nanoparticles are being investigated:

Polymeric Micelles: These are suitable for delivering water-insoluble drugs. Their hydrophilic surface helps protect them from being cleared by the immune system, ensuring they remain stable in the body. nih.gov

Silica-based Nanoparticles: The pore size of these nanoparticles can be adjusted to control the drug release rate. They can also be capped with stimuli-responsive molecules that release the drug only in the target tissue. nih.gov

Amino-dextran Nanoparticles (aDNP): This platform offers versatility in drug loading and allows for the tuning of particle properties such as size and surface charge. nih.gov

The table below details some advanced drug delivery systems and their potential applications for pyrimidine derivatives.

| Delivery System | Description | Key Features | Potential Application | Reference |

| Polymeric Micelles | Self-assembling core-shell structures typically under 100 nm in size. nih.gov | Can encapsulate hydrophobic drugs, high stability in physiological systems. nih.gov | Systemic delivery of poorly soluble pyrimidine-based kinase inhibitors. nih.gov | nih.gov |

| Silica-based Nanoparticles | Porous nanoparticles with tunable pore sizes. nih.gov | Controlled and sustained drug release, can be functionalized for targeted delivery. nih.gov | Targeted delivery to tumor sites, reducing systemic toxicity. nih.gov | nih.gov |

| Amino-dextran Nanoparticles (aDNP) | Nanoparticles prepared by desolvation of amino-dextran. nih.gov | Controllable size (50-300 nm) and surface charge, can be lyophilized. nih.gov | Platform for delivering pyrimidine compounds, potentially as part of a vaccine formulation. nih.gov | nih.gov |

| Liposomes | Vesicles composed of a lipid bilayer. nih.gov | Can carry both hydrophilic and hydrophobic drugs, biocompatible. nih.gov | Delivery of pyrimidine-based anticancer agents, as seen with approved drugs like Vyxeos®. nih.gov | nih.gov |

Synergistic Combination Therapies

Combining therapeutic agents is a cornerstone of modern medicine, particularly in cancer treatment. The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs. mdpi.commdpi.com Research into synergistic combination therapies involving pyrimidine derivatives is an active and promising field. nih.govnih.gov

The rationale for combination therapy is multifaceted. It can involve targeting different pathways in a disease, overcoming drug resistance, or enhancing the potency of a drug. mdpi.com For instance, pyrimidine-based compounds are being evaluated in combination with other chemotherapeutic agents and targeted therapies. nih.govnih.govjci.org

One study on acute myeloid leukemia (AML) found that certain new-generation cancer drugs exhibited strong synergistic effects when combined with anthracyclines. nih.gov Another study demonstrated that the combination of 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride (ACNU), a nitrosourea (B86855) compound containing a pyrimidine moiety, with bleomycin (B88199) resulted in a significant increase in survival time in an animal model of meningeal carcinomatosis. nih.gov This points to the therapeutic advantage that can be gained from such combinations. nih.gov Furthermore, depleting pyrimidines has been shown to enhance the effectiveness of targeted and immune therapies in AML. jci.org

Identifying effective drug combinations often involves high-throughput screening of various drug pairs against cancer cell lines. nih.gov The interactions can be synergistic, additive, or antagonistic, and these effects can vary across different cell types. mdpi.comnih.gov

The table below provides examples of combination therapies involving pyrimidine-related compounds.

| Compound/Class | Combination Agent(s) | Disease Model | Observed Effect | Reference |

| ACNU (Nimustine) | Bleomycin (BLM) | Meningeal Carcinomatosis (Rat model) | Synergistic effect; significant increase in median survival time (>360%) and cured 60% of animals. nih.gov | nih.gov |

| ABT-199 (Venetoclax) | Anthracyclines (Daunorubicin, Idarubicin) | Acute Myeloid Leukemia (AML) | Strong synergistic interactions observed. nih.gov | nih.gov |

| Dihydroorotate Dehydrogenase Inhibitors (DHODHi) | Anti-CD47 therapies | Acute Myeloid Leukemia (AML) | Compelling curative potential was identified. jci.org | jci.org |

Q & A

Q. What are the primary synthetic routes for 5-Ethynylpyrimidin-2-amine, and how can reaction efficiency be maximized?

The compound is synthesized via Sonogashira coupling , where 2-amino-5-iodopyrimidine reacts with terminal alkynes. Key parameters include:

- Catalysts: PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) under inert conditions.

- Solvent systems: DMF or THF at 60–80°C for 12–24 hours. Monitoring with TLC ensures reaction completion. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Peaks at δ 8.71 (s, pyrimidine protons) and 162.6 ppm (C≡C) confirm the ethynyl group .

- HRMS : Exact mass (e.g., m/z 247.1673 for C₁₂H₁₈N₆⁺) validates molecular composition .

- IR spectroscopy : Absorbance at 3305 cm⁻¹ (N-H stretch) and 2100 cm⁻¹ (C≡C) are diagnostic .

Q. How should this compound be stored to ensure stability?

Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent degradation via moisture or light exposure. Purity degradation >5% requires repurification via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How do substituent variations in click chemistry reactions impact the yield of this compound derivatives?

Reaction with azides (e.g., 1-azidohexane vs. benzylazide) shows alkyl chain length and steric effects influence yields:

- Linear alkyl azides (e.g., 1-azidohexane): 40–50% yield.

- Aromatic azides (e.g., benzylazide): 55% yield due to enhanced electronic stabilization . Optimize by adjusting reaction time (24–48 hours) and temperature (60–80°C) .

Q. What structural insights can crystallography provide for this compound derivatives?

Single-crystal X-ray diffraction (as used for 5-Chloropyrimidin-2-amine) reveals:

- Bond angles and lengths (e.g., C≡C bond ~1.20 Å).

- Packing motifs influenced by hydrogen bonding (N-H⋯N interactions) .

Q. How should researchers address contradictions in reported reactivity or bioactivity data?

Q. What mechanistic role does the ethynyl group play in modulating biological activity?

The ethynyl group enhances:

- Electrophilicity : Facilitates nucleophilic additions (e.g., triazole formation in click chemistry).

- π-Stacking interactions : Critical for binding to aromatic residues in enzyme active sites .

Q. What statistical methods are recommended for analyzing purity or yield discrepancies?

- ANOVA : Compare batch-to-batch variability (e.g., Pd catalyst activity).

- LC-MS integration : Quantify impurities using area-under-curve thresholds (<0.5%) .

Methodological Tables

Q. Table 1. Click Reaction Yields with Azides

| Azide | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 1-Azidohexane | 40 | 164–166 | |

| Benzylazide | 55 | 195–196 | |

| 1-Azidoheptane | 47 | 168–170 |

Q. Table 2. Key NMR Assignments

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrimidine H (C5) | 8.71 | Singlet | |

| NH₂ | 5.18–5.60 | Broad | |

| Alkyl chain (CH₂) | 1.24–1.93 | Multiplet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。